molecular formula C8H12O5S B13804465 2,6-Diketo-21-crown-7

2,6-Diketo-21-crown-7

Katalognummer: B13804465
Molekulargewicht: 220.25 g/mol
InChI-Schlüssel: SCWSPZBWBLTUHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diketo-21-crown-7 is a macrocyclic compound with the molecular formula C14H24O9. It belongs to the family of crown ethers, which are known for their ability to form stable complexes with various cations. The structure of this compound consists of a 21-membered ring with two ketone groups at the 2 and 6 positions. This unique structure allows it to interact with metal ions and organic molecules, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diketo-21-crown-7 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylene glycol with a suitable diketone in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the macrocyclic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Diketo-21-crown-7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 2,6-Diketo-21-crown-7 involves its ability to form stable complexes with metal ions through coordination with the oxygen atoms in the crown ether ring. This interaction stabilizes the metal ion and can facilitate its transport or catalysis. The compound’s unique structure allows it to selectively bind certain metal ions, making it useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 2,6-Diketo-21-crown-7: this compound is unique due to its larger ring size and the presence of ketone groups, which enhance its ability to form stable complexes with a wider range of metal ions. This makes it particularly valuable in applications requiring selective ion binding and transport .

Eigenschaften

Molekularformel

C8H12O5S

Molekulargewicht

220.25 g/mol

IUPAC-Name

1,4,7-trioxa-10-thiacyclododecane-8,12-dione

InChI

InChI=1S/C8H12O5S/c9-7-5-14-6-8(10)13-4-2-11-1-3-12-7/h1-6H2

InChI-Schlüssel

SCWSPZBWBLTUHD-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)CSCC(=O)OCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.